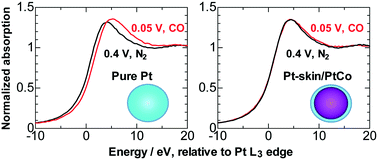Weakened CO adsorption and enhanced structural integrity of a stabilized Pt skin/PtCo hydrogen oxidation catalyst analysed by in situ X-ray absorption spectroscopy†
Catalysis Science & Technology Pub Date: 2017-11-24 DOI: 10.1039/C7CY01700F
Abstract
In situ X-ray absorption spectroscopy has afforded detailed structural and electronic characterization of a newly developed stabilized Pt-skin/PtCo alloy nanoparticle catalyst for CO-tolerant H2 oxidation. The X-ray absorption near-edge structure (XANES) results show the significant effects of H and CO adsorption on white lines for pure Pt nanoparticles, which are correlated with the depletion of the density of states (DOS) just below the Fermi level (FL) calculated with density-functional theory (DFT). In contrast, for the Pt-skin/PtCo surface, there is little effect on the XANES for either H or CO adsorption. The lack of effect is consistent with the lack of variation of the DOS near the FL. The extended X-ray absorption fine structure (EXAFS) results for pure Pt nanoparticles have exhibited significant changes caused by H and CO adsorption. Such changes are suggested to be associated with the selected surface expansion of Pt atoms, as revealed from DFT-calculated radial distribution functions (RDFs). In contrast, for the Pt-skin/PtCo surface, there were negligible changes in the EXAFS, either with H or CO adsorption, which is consistent with the lack of changes in the DFT-calculated RDF. Notably, the rigidity of the Pt skin and the lower degree of overlap between Pt and CO orbitals, due to the narrowing of the d-band, are thought to be responsible for the weak adsorption.


Recommended Literature
- [1] Super acid catalysis in supercritical fluid reaction media for the formation of linear alkyl benzenes
- [2] A solution-processable polymer-grafted graphene oxide derivative for nonvolatile rewritable memory
- [3] A stereoselective and novel approach to the synthesis of 1,3-diols: simple control of diastereoselectivity
- [4] The roles of contact residue disorder and domain composition in characterizing protein–ligand binding specificity and promiscuity†
- [5] Selective catalytic amination of halogenated aldehydes with calcined palladium catalysts
- [6] Untargeted metabolic profiling reveals potential biomarkers in myocardial infarction and its application†
- [7] Trends in the stability of covalent dative bonds with variable solvent polarity depend on the charge transfer in the Lewis electron-pair system†
- [8] Magnetism tuned by the charge states of defects in bulk C-doped SnO2 materials†‡
- [9] A nicking enzyme-assisted allosteric strategy for self-resetting DNA switching circuits†
- [10] Role of magnetization on catalytic pathways of non-oxidative methane activation on neutral iron carbide clusters†‡










